3-Oximino-2-pentanone
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Overview
Description
3-(Hydroxyimino)-2-pentanone is an organic compound with the molecular formula C5H9NO2 It is a ketoxime, meaning it contains both a ketone and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Hydroxyimino)-2-pentanone can be synthesized through several methods. One common approach involves the reaction of 2-pentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the hydroxylamine reacting with the carbonyl group of 2-pentanone to form the oxime.
Industrial Production Methods
In an industrial setting, the production of 3-(Hydroxyimino)-2-pentanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or distillation may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)-2-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the oxime group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
3-(Hydroxyimino)-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism by which 3-(Hydroxyimino)-2-pentanone exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the oxime group can form stable complexes with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may act as a nucleophile in various chemical reactions, participating in the formation of covalent bonds with electrophilic centers.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxyimino)-2-butanone
- 3-(Hydroxyimino)-2-hexanone
- 3-(Hydroxyimino)-2-heptanone
Uniqueness
3-(Hydroxyimino)-2-pentanone is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other similar compounds. Its balance of hydrophobic and hydrophilic regions makes it versatile for various applications, and its ability to form stable oxime complexes is particularly noteworthy.
Properties
CAS No. |
609-29-0 |
---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(3E)-3-hydroxyiminopentan-2-one |
InChI |
InChI=1S/C5H9NO2/c1-3-5(6-8)4(2)7/h8H,3H2,1-2H3/b6-5+ |
InChI Key |
KKJVJCIOIRIFFK-AATRIKPKSA-N |
Isomeric SMILES |
CC/C(=N\O)/C(=O)C |
Canonical SMILES |
CCC(=NO)C(=O)C |
Origin of Product |
United States |
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